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Cat. No.: B15474264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of various

C10H20O isomers, including decanals, decanones, and decenols. The information presented

herein is intended for researchers, scientists, and drug development professionals engaged in

the safety assessment of these compounds. This document summarizes key toxicological data,

details relevant experimental methodologies, and visualizes known mechanistic pathways.

Executive Summary
C10H20O isomers, a group of organic compounds that includes aldehydes, ketones, and

alcohols, are widely used in various industries, notably as fragrance and flavoring agents.

Understanding their toxicological profiles is crucial for ensuring human and environmental

safety. This guide compiles available data on the acute toxicity, skin and eye irritation, skin

sensitization, and genotoxicity of representative C10H20O isomers. While data is available for

several prominent isomers, significant gaps remain, particularly for decanones and in the area

of inhalation toxicity. Mechanistic insights suggest that the toxicity of these isomers can be

attributed to their chemical reactivity, leading to protein and DNA adduction, membrane

disruption, oxidative stress, and activation of inflammatory signaling pathways.

Acute Toxicity
The acute toxicity of C10H20O isomers varies depending on the functional group and the

specific isomeric structure. The primary routes of exposure considered are oral, dermal, and
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inhalation.

Quantitative Data Summary
The following tables summarize the available quantitative acute toxicity data for representative

C10H20O isomers.

Table 1: Acute Oral Toxicity Data

Isomer Class Compound Test Species LD50 (mg/kg) Reference

Aldehyde Decanal Rat 3,730 [1]

Citronellal Rat Not specified [2]

Alcohol 1-Decanol Rat >2,000 [3]

(±)-Menthol Rat 3,300 [4]

(dl)-Menthol Rat 2,900 - 3,180 [5]

Citronellol Rat 3,450 [3][6][7][8]

Dihydromyrcenol Rat 3,600 [9][10]

Rhodinol Rat 5,000 [11]

Table 2: Acute Dermal Toxicity Data

Isomer Class Compound Test Species LD50 (mg/kg) Reference

Aldehyde Decanal Rabbit 5,040 [1]

Alcohol (±)-Menthol Rabbit 15,800 [4]

Citronellol Rabbit 2,650 [7][8][12]

Dihydromyrcenol Rabbit >5,000 [9][10]

Rhodinol Rabbit 3,600 [11]

Table 3: Acute Inhalation Toxicity Data
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Isomer Class Compound Test Species
LC50
(mg/L/4h)

Reference

Alcohol (dl)-Menthol Rat ~5.29 [13][14]

No quantitative inhalation toxicity data (LC50) was found for decanal, decanone, or decenol

isomers in the conducted search.

Experimental Protocols for Acute Toxicity Testing
The assessment of acute toxicity is typically performed following standardized guidelines from

the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is determined by administering the test substance to animals, usually

rats, via gavage.[15] Several methods are available:

OECD 401 (Traditional Method - now deleted): This method involved dosing groups of

animals at various dose levels to determine the LD50, the dose that is lethal to 50% of the

animals.[15]

OECD 420 (Fixed Dose Procedure): This method uses a stepwise procedure with a small

number of animals of a single sex.[8][11] Dosing is started at a level expected to produce

some signs of toxicity without mortality.[11] Depending on the outcome, the dose for the next

animal is adjusted up or down from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[8]

[11] The endpoint is the identification of a dose causing evident toxicity or no more than one

death, rather than calculating a precise LD50.[11]

OECD 423 (Acute Toxic Class Method): This method also uses a stepwise procedure with a

small number of animals.[16][17][18] It aims to classify a substance into a toxicity category

based on the number of mortalities observed after administration of one of a series of fixed

starting doses.[16][17][18]

The general workflow for these studies is depicted below.
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Acute Oral Toxicity Testing Workflow (OECD 420/423)

Sighting Study
(optional, to determine starting dose)

Main Study:
Dose administration (gavage) to fasted animals

(typically female rats)

Observation Period (at least 14 days)
- Clinical signs of toxicity
- Body weight changes

- Mortality

Gross Necropsy
of all animals

Data Analysis
- Determination of toxic class (OECD 423)

- Identification of dose causing evident toxicity (OECD 420)
Hazard Classification
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Figure 1: General workflow for acute oral toxicity studies.

Acute dermal toxicity is assessed by applying the test substance to the shaved skin of animals,

typically rats or rabbits, for a 24-hour period.[9][19][20][21][22] The animals are then observed

for at least 14 days for signs of toxicity and mortality.[19] A limit test at a high dose (e.g., 2000

mg/kg) is often performed first to determine if the substance has low dermal toxicity.[19]

For volatile substances, acute inhalation toxicity is a critical endpoint. These studies involve

exposing animals, usually rats, to the test substance as a gas, vapor, or aerosol in an

inhalation chamber for a defined period, typically 4 hours.[6][7][10][13][23][24][25][26] The

animals are then observed for at least 14 days.[7][10][23]

OECD 403 (Traditional LC50 Test): This involves exposing groups of animals to different

concentrations to determine the LC50, the concentration that is lethal to 50% of the animals.

[6][7][10][23][24]

OECD 436 (Acute Toxic Class Method): Similar to the oral ATC method, this stepwise

procedure uses a small number of animals to classify the substance into a toxicity category

based on mortality at fixed concentration levels.[25][26]

Local Effects: Skin and Eye Irritation
Many C10H20O isomers are used in products that come into direct contact with the skin,

making the assessment of skin and eye irritation potential essential.

Data Summary
Table 4: Skin and Eye Irritation Data
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Isomer
Class

Compound Species Endpoint Result Reference

Aldehyde Decanal Rabbit Skin Irritation
Mild to

Severe
[27]

Decanal Rabbit Eye Irritation Irritant [2]

Alcohol (dl)-Menthol Rabbit Skin Irritation Moderate [5]

(-)-Menthol Rabbit Eye Irritation Severe [28]

Citronellol Rabbit Skin Irritation Irritating [7][8]

Citronellol Rabbit Eye Irritation Irritating [7][8]

Dihydromyrce

nol
Rabbit Skin Irritation Irritating [9][10]

Dihydromyrce

nol
Rabbit Eye Irritation

Serious

Irritation
[9]

Experimental Protocols for Skin Irritation
In recent years, in vitro methods have been developed and validated to replace or reduce the

use of animals for skin irritation testing.

This in vitro method utilizes a three-dimensional model of the human epidermis.[6][8][9][15][19]

The test chemical is applied topically to the tissue surface.[8][9] After a defined exposure

period, the viability of the cells in the tissue is measured, typically using the MTT assay.[8][9] A

significant reduction in cell viability compared to a negative control indicates that the chemical

has the potential to be a skin irritant.[6][8][9][19]

In Vitro Skin Irritation Workflow (OECD 439)

Test Substance Application
to Reconstructed Human Epidermis (RhE) tissue Incubation Period Cell Viability Assessment

(e.g., MTT assay)
Data Analysis:

Compare viability to negative control

Classification:
Irritant (≤ 50% viability)

Non-irritant (> 50% viability)
Hazard Classification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19482832/
https://pubmed.ncbi.nlm.nih.gov/9725999/
https://www.vigon.com/product/dihydromyrcenol/?doc=MSDS/500111_vigon_sds_us_english.pdf&namee=DihydromyrcenolSDS
https://www.youtube.com/watch?v=fTPscvo4H0Y
https://iivs.org/assays/sensitization/h-clat/
https://www.re-place.be/method/vitro-skin-irritation-reconstructed-human-epidermis-test-method
https://iivs.org/assays/sensitization/h-clat/
https://www.re-place.be/method/vitro-skin-irritation-reconstructed-human-epidermis-test-method
https://www.nucro-technics.com/services/toxicology/oecd-439-in-vitro-skin-irritation/
https://scantox.com/services/genotox/glp-skin-and-ocular-toxicology/glp-skin-toxicology/skin-sensitisation-tests/h-clat-human-cell-line-activation-test/
https://www.nucro-technics.com/services/toxicology/oecd-439-in-vitro-skin-irritation/
https://iivs.org/assays/dermal/skin-irritation-test/
https://www.re-place.be/method/vitro-skin-irritation-reconstructed-human-epidermis-test-method
https://www.nucro-technics.com/services/toxicology/oecd-439-in-vitro-skin-irritation/
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg439-2013-508.pdf
https://senzagen.com/skin-irritation-oecd-tg-439/
https://www.re-place.be/method/vitro-skin-irritation-reconstructed-human-epidermis-test-method
https://www.nucro-technics.com/services/toxicology/oecd-439-in-vitro-skin-irritation/
https://www.re-place.be/method/vitro-skin-irritation-reconstructed-human-epidermis-test-method
https://www.nucro-technics.com/services/toxicology/oecd-439-in-vitro-skin-irritation/
https://iivs.org/assays/dermal/skin-irritation-test/
https://www.re-place.be/method/vitro-skin-irritation-reconstructed-human-epidermis-test-method
https://www.nucro-technics.com/services/toxicology/oecd-439-in-vitro-skin-irritation/
https://senzagen.com/skin-irritation-oecd-tg-439/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Workflow for the in vitro skin irritation test using a reconstructed human epidermis

model.

Skin Sensitization
Skin sensitization is an allergic response that occurs after repeated skin contact with a

substance. Several C10H20O isomers are known or suspected skin sensitizers.

Data Summary
Table 5: Skin Sensitization Data

Isomer Class Compound Assay Result Reference

Alcohol Citronellol LLNA

Positive (False-

positive

suggested by

WoE)

[29]

Geraniol LLNA
Positive (Weak

sensitizer)
[30]

Note: The Local Lymph Node Assay (LLNA) is an in vivo test in mice that measures the

proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization

potential.[1][30][31][32]

Experimental Protocols for Skin Sensitization (In Vitro
Methods)
A suite of in vitro and in chemico methods, based on the Adverse Outcome Pathway (AOP) for

skin sensitization, have been developed to assess sensitization potential without the use of

animals.

This in chemico assay assesses the molecular initiating event of skin sensitization: the covalent

binding of a chemical to skin proteins.[3][11][12][23][29] The DPRA measures the reactivity of a
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test chemical with synthetic peptides containing either cysteine or lysine.[11][12][23][29] The

depletion of the peptides after incubation with the test chemical is quantified by HPLC.[12][29]

These cell-based assays address the second key event in the AOP: the activation of

keratinocytes.[20][24][25][33] They use a modified human keratinocyte cell line (HaCaT) that

contains a luciferase gene under the control of the antioxidant response element (ARE).[20][24]

Sensitizing chemicals induce the Keap1-Nrf2-ARE pathway, leading to the expression of

luciferase, which can be measured as a light signal.[20][24][26]

This in vitro assay addresses the third key event in the AOP: the activation of dendritic cells.[7]

[10][21][22][34] The h-CLAT uses a human monocytic leukemia cell line (THP-1) as a model for

dendritic cells.[7][10][21] The assay measures the upregulation of cell surface markers (CD54

and CD86) on the THP-1 cells after exposure to the test chemical, which is indicative of

dendritic cell activation.[7][10][21]
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Adverse Outcome Pathway (AOP) for Skin Sensitization and Corresponding In Vitro Tests

Key Event 1:
Covalent Binding to Proteins

Key Event 2:
Keratinocyte Activation

DPRA (OECD 442C)

Key Event 3:
Dendritic Cell Activation

KeratinoSens™ / LuSens™
(OECD 442D)

Key Event 4:
T-cell Proliferation and Differentiation

h-CLAT (OECD 442E)

Adverse Outcome:
Allergic Contact Dermatitis

Proposed Aldehyde-Induced Cellular Stress Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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